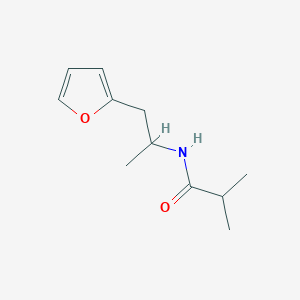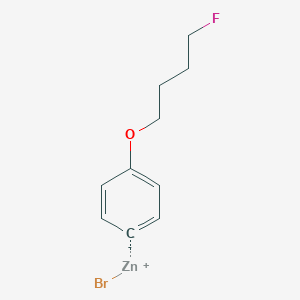![molecular formula C15H20O B14887961 (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a p-tolyl group and a methanol functional group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the p-tolyl group and the methanol functional group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, and the methanol group can be added via a reduction reaction using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid, halogens, acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Nitro compounds, halogenated compounds.
Aplicaciones Científicas De Investigación
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The p-tolyl group and methanol functional group can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Hydroxymethyl)spiro[3.3]heptan-2-yl)methanol: Similar spirocyclic structure with a hydroxymethyl group instead of a p-tolyl group.
2-(p-Tolyl)spiro[3.3]heptan-2-amine: Similar structure with an amine group instead of a methanol group.
2-azaspiro[3.3]heptane-derived amino acids: Spirocyclic compounds with amino acid functionalities.
Uniqueness
(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol is unique due to its specific combination of a spirocyclic core, p-tolyl group, and methanol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)spiro[3.3]heptan-2-yl]methanol |
InChI |
InChI=1S/C15H20O/c1-12-3-5-13(6-4-12)15(11-16)9-14(10-15)7-2-8-14/h3-6,16H,2,7-11H2,1H3 |
Clave InChI |
QKWFKEGNKXGFKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CC3(C2)CCC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)
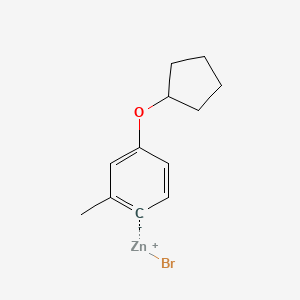
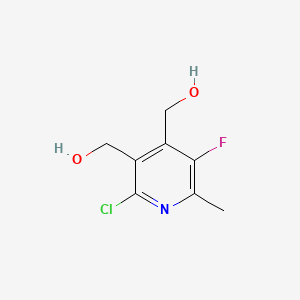
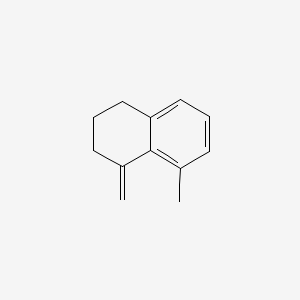
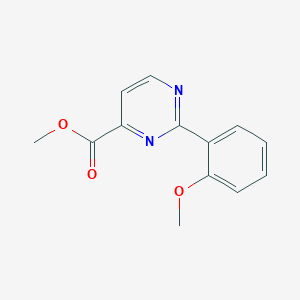
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)

![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
